molecular formula C11H8FNO2 B6413945 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one CAS No. 1261911-76-5

2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one

Cat. No.: B6413945
CAS No.: 1261911-76-5
M. Wt: 205.18 g/mol
InChI Key: QGQDVQMLLJONOF-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridinone ring substituted with a fluorinated hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one typically involves the condensation of 5-fluoro-2-hydroxybenzaldehyde with 4-pyridone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridinone ring can be reduced to a piperidinone ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: 2-(5-Fluoro-2-oxophenyl)pyridin-4(1H)-one.

    Reduction: 2-(5-Fluoro-2-hydroxyphenyl)piperidin-4-one.

    Substitution: 2-(5-Amino-2-hydroxyphenyl)pyridin-4(1H)-one or 2-(5-Mercapto-2-hydroxyphenyl)pyridin-4(1H)-one.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-hydroxyphenyl)pyridin-4(1H)-one
  • 2-(5-Bromo-2-hydroxyphenyl)pyridin-4(1H)-one
  • 2-(5-Methyl-2-hydroxyphenyl)pyridin-4(1H)-one

Uniqueness

2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-1-2-11(15)9(5-7)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQDVQMLLJONOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=O)C=CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692493
Record name 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-76-5
Record name 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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